molecular formula C15H14N2O3 B14399373 5-Hydroxy-5,6-diphenyl-1,3,4-oxadiazinan-2-one CAS No. 88484-99-5

5-Hydroxy-5,6-diphenyl-1,3,4-oxadiazinan-2-one

Cat. No.: B14399373
CAS No.: 88484-99-5
M. Wt: 270.28 g/mol
InChI Key: YJZMUXYEASKWBI-UHFFFAOYSA-N
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Description

5-Hydroxy-5,6-diphenyl-1,3,4-oxadiazinan-2-one is a heterocyclic compound that belongs to the class of oxadiazinanones This compound is characterized by its unique structure, which includes a five-membered ring containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-5,6-diphenyl-1,3,4-oxadiazinan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazides with carbonyl compounds, followed by cyclization in the presence of a dehydrating agent. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like sulfuric acid or phosphoric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-5,6-diphenyl-1,3,4-oxadiazinan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as nitric acid for nitration and bromine for halogenation are employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

5-Hydroxy-5,6-diphenyl-1,3,4-oxadiazinan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Hydroxy-5,6-diphenyl-1,3,4-oxadiazinan-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The diphenyl groups can interact with hydrophobic regions of proteins, affecting their function. Additionally, the oxadiazinanone ring can participate in various chemical reactions, modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxy-5,6-diphenyl-1,2,4-oxadiazole: Similar structure but differs in the position of the nitrogen atoms.

    5-Hydroxy-5,6-diphenyl-1,3,4-thiadiazinan-2-one: Contains a sulfur atom instead of an oxygen atom in the ring.

    5-Hydroxy-5,6-diphenyl-1,3,4-triazine: Contains an additional nitrogen atom in the ring.

Uniqueness

5-Hydroxy-5,6-diphenyl-1,3,4-oxadiazinan-2-one is unique due to its specific ring structure and the presence of both hydroxy and diphenyl groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

88484-99-5

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

5-hydroxy-5,6-diphenyl-1,3,4-oxadiazinan-2-one

InChI

InChI=1S/C15H14N2O3/c18-14-16-17-15(19,12-9-5-2-6-10-12)13(20-14)11-7-3-1-4-8-11/h1-10,13,17,19H,(H,16,18)

InChI Key

YJZMUXYEASKWBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(NNC(=O)O2)(C3=CC=CC=C3)O

Origin of Product

United States

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